molecular formula C17H17NO B11460521 (2E)-1-(4-aminophenyl)-3-(2,5-dimethylphenyl)prop-2-en-1-one

(2E)-1-(4-aminophenyl)-3-(2,5-dimethylphenyl)prop-2-en-1-one

Cat. No.: B11460521
M. Wt: 251.32 g/mol
InChI Key: ITVOVJMPDXRNHH-JXMROGBWSA-N
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Description

(2E)-1-(4-aminophenyl)-3-(2,5-dimethylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of an amino group on one phenyl ring and two methyl groups on the other phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-aminophenyl)-3-(2,5-dimethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-aminobenzaldehyde and 2,5-dimethylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-aminophenyl)-3-(2,5-dimethylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2E)-1-(4-aminophenyl)-3-(2,5-dimethylphenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(4-aminophenyl)-3-(2,5-dimethylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to changes in cellular processes. For example, its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(4-hydroxyphenyl)-3-(2,5-dimethylphenyl)prop-2-en-1-one
  • (2E)-1-(4-methoxyphenyl)-3-(2,5-dimethylphenyl)prop-2-en-1-one
  • (2E)-1-(4-nitrophenyl)-3-(2,5-dimethylphenyl)prop-2-en-1-one

Uniqueness

(2E)-1-(4-aminophenyl)-3-(2,5-dimethylphenyl)prop-2-en-1-one is unique due to the presence of the amino group, which can participate in various chemical reactions and interactions. This functional group can enhance the compound’s reactivity and potential biological activities compared to similar compounds with different substituents.

Properties

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

(E)-1-(4-aminophenyl)-3-(2,5-dimethylphenyl)prop-2-en-1-one

InChI

InChI=1S/C17H17NO/c1-12-3-4-13(2)15(11-12)7-10-17(19)14-5-8-16(18)9-6-14/h3-11H,18H2,1-2H3/b10-7+

InChI Key

ITVOVJMPDXRNHH-JXMROGBWSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)/C=C/C(=O)C2=CC=C(C=C2)N

Canonical SMILES

CC1=CC(=C(C=C1)C)C=CC(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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